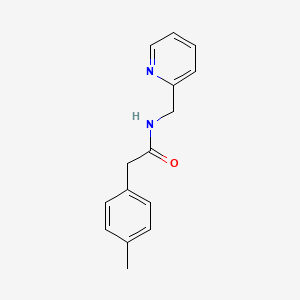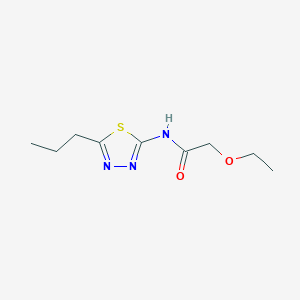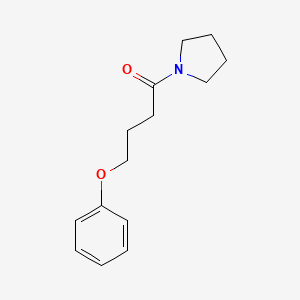
1-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, dimethoxyphenyl, and ethylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, introduction of the dimethoxyphenyl and ethylphenyl groups, and the final coupling to form the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 1-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,4-dimethoxyphenyl)-2-methyl-1-propanone
- 2-(3,4-dimethoxyphenyl)ethanamine
Uniqueness
1-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features
Propiedades
Fórmula molecular |
C21H24N2O4 |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
1-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H24N2O4/c1-4-14-7-5-6-8-17(14)22-21(25)15-11-20(24)23(13-15)18-10-9-16(26-2)12-19(18)27-3/h5-10,12,15H,4,11,13H2,1-3H3,(H,22,25) |
Clave InChI |
RSAAKKOLBGTPTE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=C(C=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Benzylpiperazin-1-yl)carbonyl]-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B14959922.png)
![N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]-D-alanine](/img/structure/B14959925.png)
![2-{[3-(benzylsulfonyl)propanoyl]amino}-N-cyclohexylbenzamide](/img/structure/B14959939.png)
![2-(2-chloro-6-fluorophenyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14959945.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide](/img/structure/B14959949.png)
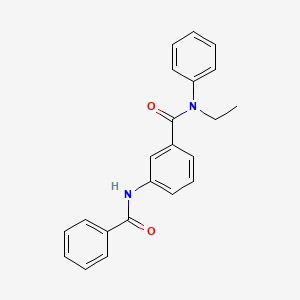
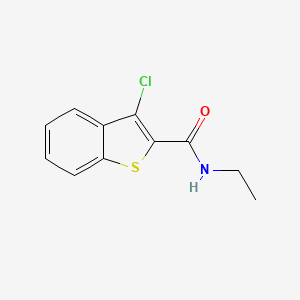
![4-tert-butyl-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B14959966.png)
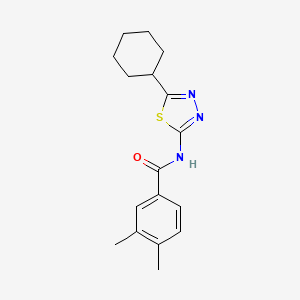
![2,2-dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B14959972.png)
